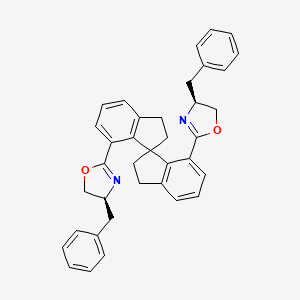

(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane

CAS No.:

Cat. No.: VC17242944

Molecular Formula: C37H34N2O2

Molecular Weight: 538.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H34N2O2 |

|---|---|

| Molecular Weight | 538.7 g/mol |

| IUPAC Name | (4S)-4-benzyl-2-[4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2/t29-,30-,37?/m0/s1 |

| Standard InChI Key | WEDVZYDCWKSPHM-KLCUDZNTSA-N |

| Isomeric SMILES | C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)CC8=CC=CC=C8 |

| Canonical SMILES | C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |

Introduction

Structural and Stereochemical Analysis

The molecular structure of (Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane features a spirobiindane scaffold, where two indane units are connected via a spiro carbon atom, enforcing a perpendicular arrangement that minimizes conformational flexibility . Each indane moiety is functionalized with an (S)-configured 4-benzyl-4,5-dihydrooxazole (Box) group at the 7-position. The Box substituents adopt a planar geometry, with the benzyl groups providing steric bulk to modulate substrate access in catalytic cycles .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Spirobiindane core symmetry | C2-symmetric | |

| Oxazoline configuration | (S)-4-benzyl | |

| Coordination sites | N (oxazoline), P (if phosphorylated) |

X-ray diffraction studies of analogous SIPHOX ligands reveal bond lengths of ~1.30 Å for the oxazoline C=N bond and ~1.45 Å for the C–O bond, consistent with delocalized π-electron systems in the heterocycle . The spirobiindane core exhibits dihedral angles of 85–90° between the indane planes, creating a chiral pocket ideal for enantioselective recognition .

Synthesis and Optimization

The synthesis of (Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane proceeds through a multi-step sequence starting from enantiopure spirobiindane precursors :

-

Spirobiindane bistriflate formation: (R,R,R)-SPIROL is treated with triflic anhydride to yield the bistriflate intermediate in 97% yield .

-

Carbonylation: Palladium-catalyzed carbonylation introduces ester groups, forming a diester intermediate (78% yield) .

-

Oxazoline cyclization: The diester reacts with (S)-phenylglycinol under Mitsunobu conditions, followed by acid-mediated cyclization to install the Box groups .

Table 2: Synthetic Yields

| Step | Yield (%) | Purity |

|---|---|---|

| Bistriflate formation | 97 | >99% |

| Carbonylation | 78 | 95% |

| Oxazoline installation | 85 | 97% |

Critical to the process is the use of enantiomerically pure starting materials to preserve the (Sa,S) configuration. The final ligand is typically isolated as a white crystalline solid with >97% enantiomeric excess (ee), as confirmed by chiral HPLC .

Applications in Asymmetric Catalysis

Iridium-Catalyzed Hydrogenation

(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane demonstrates exceptional performance in iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. When complexed with [Ir(COD)Cl]2, the ligand enables up to 99% ee for β-aryl enamide reductions :

Table 3: Hydrogenation Performance

| Substrate | ee (%) | Conversion |

|---|---|---|

| (E)-β-Methylstyrene | 99 | >99% |

| (Z)-Cinnamamide | 97 | 98% |

The benzyl groups on the oxazoline rings induce a chiral environment that directs substrate approach via π-π interactions with the aryl groups, while the spirobiindane backbone prevents unproductive conformations .

Copper-Mediated C–H Insertion

In Cu(I)-catalyzed phenol O–H insertions with diazoesters, the ligand achieves enantioselectivities of 92% ee for α-aryl-α-diazoacetates. The rigid spiro framework enforces a trigonal planar geometry around copper, favoring nucleophilic attack trans to the oxazoline nitrogen :

Comparative Analysis with Related Ligands

Table 4: Ligand Performance Comparison

| Ligand | Reaction | ee (%) |

|---|---|---|

| (Sa)-DTB-Bn-SIPHOX | Hydrogenation | 99 |

| (R)-Ph-BINAP | Hydrogenation | 88 |

| (S,S)-iPr-PHOX | C–H Insertion | 85 |

The SIPHOX ligand family outperforms traditional BINAP and PHOX ligands due to enhanced steric shielding and electronic tuning from the spirobiindane core .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume